molecular formula C9H14Cl2N2O B1436451 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2059987-25-4

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No. B1436451
M. Wt: 237.12 g/mol
InChI Key: ZELXKIJDRRANGG-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2059987-25-4 . It has a molecular weight of 237.13 and its molecular formula is C9H14Cl2N2O . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride is 1S/C9H12N2O.2ClH/c1-12-8-6-7 (2-5-11-8)9 (10)3-4-9;;/h2,5-6H,3-4,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride include its molecular weight (237.13 ), molecular formula (C9H14Cl2N2O ), and its physical form (powder ). It is typically stored at room temperature .

Scientific Research Applications

  • Protonation Sites and Hydrogen Bonding Patterns : The study by Böck et al. (2021) examines the structural characterization of compounds related to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride, focusing on protonation sites and hydrogen bonding patterns. This research is significant for understanding the molecular interactions and structural dynamics of related compounds (Böck et al., 2021).

  • Tautomerism in Related Compounds : Ebead et al. (2007) investigate the tautomerism of compounds structurally similar to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride. Tautomerism, which involves the rearrangement of atoms in a molecule, is crucial in understanding the chemical behavior and reactivity of such compounds (Ebead et al., 2007).

  • Synthesis of Key Chiral Intermediates : Parker et al. (2012) describe a chemo-enzymatic route to synthesize key chiral intermediates related to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine. This research provides insight into the synthesis processes that could be relevant for producing similar compounds (Parker et al., 2012).

  • Electrostatic Features and Tautomeric Equilibria : Wróblewska et al. (2006) explore the electrostatic features and tautomeric equilibria in compounds analogous to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine. This research is pivotal in understanding how electronic properties influence the stability and reactivity of such molecules (Wróblewska et al., 2006).

  • Nucleophilic Amination of Methoxypyridines : Pang et al. (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, which can be related to the synthesis of compounds like 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine. This research offers a concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-8-6-7(2-5-11-8)9(10)3-4-9;;/h2,5-6H,3-4,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELXKIJDRRANGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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